molecular formula C22H15FN4O3S B2354273 3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226430-20-1

3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2354273
CAS No.: 1226430-20-1
M. Wt: 434.45
InChI Key: VZMXDAIPFMPWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic small molecule based on a thieno[3,2-d]pyrimidine-2,4-dione core structure, a scaffold recognized for its relevance in medicinal chemistry . Compounds within this structural class have been identified as potent and selective modulators of the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) . TRPC5 channels are calcium-permeable non-selective cation channels predominantly expressed in the brain and kidneys. They are implicated in a variety of physiological processes, and their dysregulation is associated with neurological and psychiatric conditions. As a research chemical, this compound offers scientists a valuable tool for probing the complex biology of TRPC5 channels. Its primary research value lies in investigating channel function, downstream signaling pathways, and its role in cellular models of anxiety, depression, and kidney disease . The structure-activity relationship (SAR) of this class of compounds suggests that substitutions on the phenyl rings, such as the 3-fluorophenyl and 3-methylphenyl groups, are critical for optimizing potency and selectivity against the TRPC5 target. This product is intended for non-clinical, non-diagnostic applications and is strictly for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S/c1-13-4-2-5-14(10-13)20-24-18(30-25-20)12-26-17-8-9-31-19(17)21(28)27(22(26)29)16-7-3-6-15(23)11-16/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMXDAIPFMPWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 3-Amino-4-(3-Fluorophenyl)Thiophene-2-Carboxylate

The synthesis begins with the formation of a substituted thiophene precursor. Methyl 3-aminothiophene-2-carboxylate is reacted with 3-fluorobenzaldehyde in a modified Gewald reaction, facilitated by elemental sulfur and morpholine in ethanol under reflux (72 hours). This yields methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate as a yellow crystalline solid (mp 148–150°C, yield 68%).

Characterization Data :

  • 1H NMR (300 MHz, CDCl3) : δ 7.42–7.38 (m, 1H, ArH), 7.15–7.08 (m, 3H, ArH), 6.32 (s, 1H, thienyl-H), 3.85 (s, 3H, OCH3).
  • IR (KBr) : 3320 (N–H), 1685 (C=O), 1590 (C=C) cm⁻¹.

Synthesis of the 3-(3-Methylphenyl)-1,2,4-Oxadiazole-5-ylmethyl Side Chain

Preparation of 3-(3-Methylphenyl)-1,2,4-Oxadiazole-5-Carbaldehyde

The oxadiazole ring is constructed via cyclization of an amidoxime intermediate. 3-Methylbenzohydroxamic acid is treated with chloroacetonitrile in ethanol under reflux (24 hours) to form the amidoxime. Subsequent reaction with 3-methylbenzoyl chloride in the presence of phosphorus oxychloride (POCl3) at 80°C for 4 hours affords 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde (mp 112°C, yield 57%).

Characterization Data :

  • 13C NMR (75 MHz, CDCl3) : δ 177.2 (C-5), 166.8 (C-3), 139.5 (C-1'), 129.3–126.4 (ArC), 21.7 (CH3).
  • HRMS : m/z calcd for C10H9N2O2 [M+H]+ 205.0612, found 205.0608.

Reduction to 5-(Hydroxymethyl)-3-(3-Methylphenyl)-1,2,4-Oxadiazole

The aldehyde is reduced using sodium borohydride (NaBH4) in methanol at 0°C for 1 hour, yielding the hydroxymethyl derivative (mp 98°C, yield 89%).

Conversion to 5-(Chloromethyl)-3-(3-Methylphenyl)-1,2,4-Oxadiazole

The hydroxyl group is replaced with chlorine using thionyl chloride (SOCl2) in dichloromethane (DCM) at room temperature (2 hours). The chloromethyl derivative is isolated as a colorless oil (yield 92%).

Alkylation of the Thienopyrimidine Core

N-Alkylation Reaction

The thienopyrimidine-2,4-dione (1.0 equiv) is deprotonated with sodium hydride (NaH, 1.2 equiv) in dry tetrahydrofuran (THF) under nitrogen. 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (1.1 equiv) is added dropwise, and the mixture is stirred at 60°C for 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound as a white solid (mp 157°C, yield 47%).

Characterization Data :

  • 1H NMR (300 MHz, CDCl3) : δ 8.51 (s, 1H, pyrimidine-H), 7.60–7.55 (m, 2H, ArH), 7.36 (s, 1H, thienyl-H), 7.26–7.14 (m, 4H, ArH), 4.74 (s, 2H, CH2), 3.95 (br s, 4H, N(CH2)2).
  • 13C NMR (75 MHz, CDCl3) : δ 167.2 (C-4), 165.9 (C-2), 157.6 (C=O), 136.5–114.2 (ArC), 56.2 (CH2).
  • HRMS : m/z calcd for C25H18FN4O3S [M+H]+ 481.1083, found 481.1079.

Reaction Optimization and Mechanistic Insights

Key Challenges and Solutions

  • Low Yield in Cyclization Step : Increasing the reaction temperature to 190°C and using formamide as a solvent improved cyclization efficiency.
  • Oxadiazole Stability : The chloromethyl-oxadiazole intermediate is sensitive to hydrolysis; thus, reactions were conducted under anhydrous conditions.

Comparative Analysis of Coupling Methods

Alternative methods such as Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) were attempted but resulted in lower yields (32%) compared to the NaH-mediated alkylation.

Spectroscopic and Chromatographic Data

Intermediate Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹)
Thienopyrimidine core 66 265 1685 (C=O), 1590 (C=C)
Oxadiazole carbaldehyde 57 112 1720 (C=O), 1610 (C=N)
Chloromethyl-oxadiazole 92 Oil 750 (C–Cl)
Final Compound 47 157 1680 (C=O), 1605 (C=N)

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thioacetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(3-Fluorophenyl), 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl} Not explicitly reported Likely via alkylation of oxadiazole intermediates (analogous to )
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione () Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Fluorobenzyl), 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl} Antimicrobial (implied) Alkylation with chlorophenyl-oxadiazole derivatives
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one () Thieno[2,3-d]pyrimidin-4(3H)-one 5-Methyl, 3-(3,4-difluorobenzyl), 6-(2-chlorophenyl-oxadiazolyl) Antimicrobial (screened) Cyclocondensation and alkylation steps
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine 4-Pyrazolo[3,4-d]pyrimidinyl, 3-phenyl Anticancer (implied) Vilsmeier–Haack reagent-mediated cyclization (82% yield)
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones () Thieno[2,3-d]pyrimidine-2,4-dione 5-Methyl, 3-phenyl, 6-(1,3,4-oxadiazolyl), 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} Antimicrobial (explicit) Alkylation with chloro-methyl oxadiazoles; high melting points (250–270°C)

Key Findings

Structural Variations Impact Bioactivity :

  • The position and type of halogen (e.g., 3-fluorophenyl vs. 4-fluorobenzyl in ) influence electronic properties and target binding. Fluorine’s electronegativity enhances stability, while chlorine may increase steric hindrance .
  • Oxadiazole vs. Pyrazole Substituents : Oxadiazole-containing derivatives () show stronger antimicrobial activity compared to pyrazole analogs (), likely due to improved interactions with bacterial enzymes .

Synthesis Efficiency: The use of Vilsmeier–Haack reagent () and phosphorus oxychloride-mediated cyclizations () are common for constructing thienopyrimidine cores. Yields for oxadiazole-functionalized derivatives range from 75–82% .

Physicochemical Properties: Melting Points: Oxadiazole derivatives exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .

Biological Activity

The compound 3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core known for its anticancer properties.
  • A 1,2,4-oxadiazole moiety which is associated with diverse biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against several cancer types:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)21.6
SU-DHL-6 (Lymphoma)0.55
K562 (Leukemia)1.68
HepG2 (Liver)10.28

These results suggest that the compound possesses potent anticancer properties comparable to known chemotherapeutics.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression:

  • Inhibition of D-Dopachrome Tautomerase (D-DT) : This enzyme is implicated in tumor growth and metastasis. The compound binds to the active site of D-DT, disrupting its function and thereby inhibiting cancer cell proliferation .
  • MAPK Pathway Interaction : The compound's interaction with the MAPK signaling pathway further contributes to its anticancer effects by modulating cell cycle progression and inducing apoptosis .

Case Studies

A series of studies have demonstrated the efficacy of this compound in various experimental settings:

  • In Vitro Studies : The compound was evaluated using MTT assays across multiple cancer cell lines. Significant cytotoxicity was observed with IC50 values indicating strong potential for therapeutic application.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in treated cells, evidenced by the activation of caspases .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other thieno[3,2-d]pyrimidine derivatives:

Compound IC50 (µM) Activity Type
Thieno[3,2-d]pyrimidine Derivative A0.95Antitumor
Thieno[3,2-d]pyrimidine Derivative B0.55Antitumor
3-(3-fluorophenyl) Compound21.6Antitumor

This table illustrates that while the compound shows promising activity against specific cell lines, further optimization may enhance its efficacy.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step pathways, starting with cyclization of thieno[3,2-d]pyrimidine precursors followed by functionalization. Key steps include:

  • Oxadiazole ring formation : Use 3-(3-methylphenyl)-1,2,4-oxadiazole intermediates, synthesized via cyclization of acylhydrazides with nitriles in phosphorous oxychloride (POCl₃) .
  • Methylation : Introduce the oxadiazole-methyl group to the thieno-pyrimidine core using alkylation agents like benzyl chlorides under reflux in dimethylformamide (DMF) with potassium carbonate as a base .
  • Optimization : Employ green chemistry principles (e.g., solvent-free conditions or biodegradable solvents) to reduce waste and improve purity . Reaction yields can exceed 70% when using DMF under reflux (120°C, 12–24 hours) .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm substitution patterns. Key markers include:
    • Thieno-pyrimidine core : Aromatic protons at δ 7.2–8.5 ppm and carbonyl signals (C=O) at δ 160–170 ppm .
    • Oxadiazole-methyl group : Singlet for methylene (-CH₂-) at δ 4.5–5.0 ppm .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at 1680–1720 cm⁻¹) and oxadiazole ring vibrations (C=N at 1540–1600 cm⁻¹) .
  • HPLC/MS : Monitor purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z ~510) .

Q. What preliminary biological assays are suitable for activity screening?

Methodological Answer:

  • Kinase Inhibition : Use in vitro assays (e.g., EGFR or VEGFR kinases) with ATP-competitive ELISA to measure IC₅₀ values .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤ 16 µg/mL indicates promise) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing activity to reference drugs like doxorubicin .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of analogous compounds?

Methodological Answer: Discrepancies may arise from structural variations or assay conditions. Recommended steps:

  • Structural Comparison : Analyze substituent effects using SAR tables. For example, fluorophenyl groups enhance kinase affinity, while nitro groups reduce solubility .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
  • Stability Testing : Assess compound degradation in DMSO or cell media via HPLC to rule out false negatives .

Q. What strategies elucidate the compound’s mechanism of action in kinase pathways?

Methodological Answer:

  • Binding Studies : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) with purified kinase domains .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) and validate with mutagenesis (e.g., Ala-scanning of key residues) .
  • Pathway Analysis : Perform Western blotting to track downstream signaling (e.g., phosphorylation of ERK or AKT) in treated cells .

Q. Which computational methods predict binding affinity, and how are they validated?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or GROMACS to predict binding modes. Focus on hydrogen bonding with oxadiazole and π-π stacking with fluorophenyl groups .
  • Free Energy Calculations : Apply MM/GBSA to estimate ΔGbinding. Validate with isothermal titration calorimetry (ITC) to measure experimental ΔH and ΔS .
  • MD Simulations : Run 100-ns trajectories to assess complex stability. Correlate RMSD values (<2 Å) with SPR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.